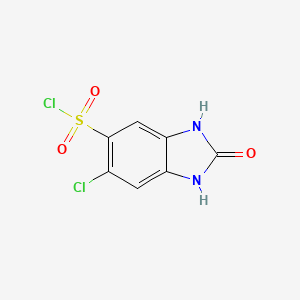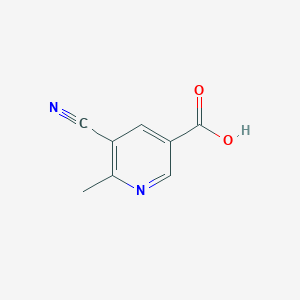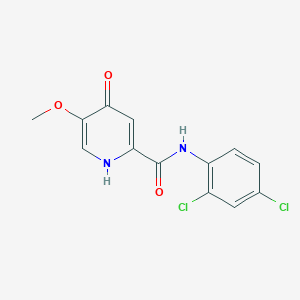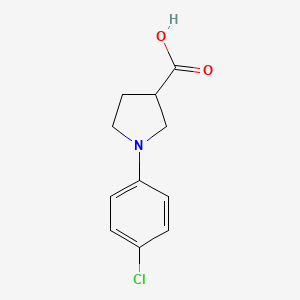![molecular formula C10H20N2 B1424981 9-Ethyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-41-6](/img/structure/B1424981.png)
9-Ethyl-6,9-diazaspiro[4.5]decane
Übersicht
Beschreibung
“9-Ethyl-6,9-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “9-Ethyl-6,9-diazaspiro[4.5]decane” consists of a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . The compound has a diazaspiro configuration, indicating the presence of two nitrogen atoms in the spirocyclic system .Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant Application
- Summary of Application : This compound has been studied for its potential as an anticonvulsant. It is a part of a group of compounds known as 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones .
- Methods of Application : The compound was synthesized through a process involving Strecker synthesis on the proper cycloalkanone, followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation .
- Results or Outcomes : The compound showed significant anticonvulsant potential. In particular, one variant of the compound showed an ED50 of 0.0043 mmol/kg in the scPTZ screen, being about 14 and 214 fold more potent than the reference drugs, Phenobarbital (ED50 = 0.06 mmol/kg) and Ethosuximide (ED50 = 0.92 mmol/kg), respectively .
2. Antibacterial and Antifungal Application
- Summary of Application : This compound has been studied for its potential as an antibacterial and antifungal agent. It is a part of a group of compounds known as ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates .
- Methods of Application : The compound was synthesized by the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid without a solvent under focused microwave irradiation .
- Results or Outcomes : The compound was screened for its antimicrobial activities against a spectrum of clinically isolated microorganisms .
3. Synthesis of Spirotetramat
- Summary of Application : This compound is used in the synthesis of Spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
- Methods of Application : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- Results or Outcomes : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
4. Synthesis of 1,6,9-Tri-oxaspiro[4.5]decane
- Summary of Application : This compound is used in the synthesis of 1,6,9-Tri-oxaspiro[4.5]decane, a key intermediate in the synthesis of certain antibiotics and selective anticancer agents .
- Methods of Application : The synthesis of this compound involves an efficient and stereocontrolled route to the ®- and (S)- configurated 1,6,9- trioxaspiro[4.5]decane ring system .
- Results or Outcomes : The synthesis enables structure–activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents .
5. Synthesis of Spirotetramat
- Summary of Application : This compound is used in the synthesis of Spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops. Its unique two-way internal absorption and transport properties enable spirotetramat to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .
- Methods of Application : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- Results or Outcomes : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
6. Synthesis of 1,6,9-Tri-oxaspiro[4.5]decane
- Summary of Application : This compound is used in the synthesis of 1,6,9-Tri-oxaspiro[4.5]decane, a key intermediate in the synthesis of certain antibiotics and selective anticancer agents .
- Methods of Application : The synthesis of this compound involves an efficient and stereocontrolled route to the ®- and (S)- configurated 1,6,9- trioxaspiro[4.5]decane ring system .
- Results or Outcomes : The synthesis enables structure–activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents .
Eigenschaften
IUPAC Name |
9-ethyl-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-7-11-10(9-12)5-3-4-6-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPFMRATBGHZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-6,9-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)
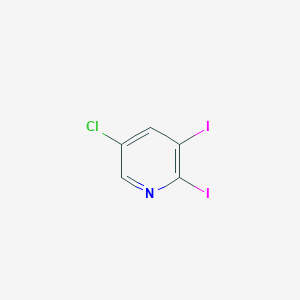
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
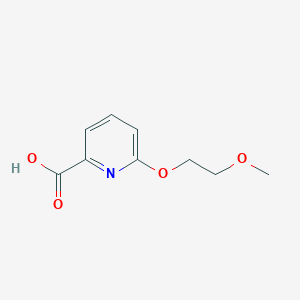
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
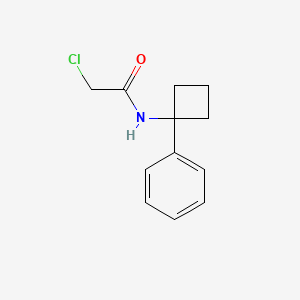
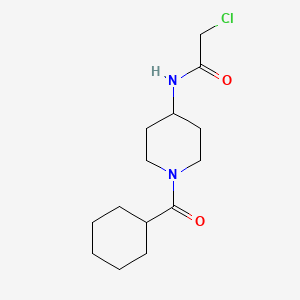
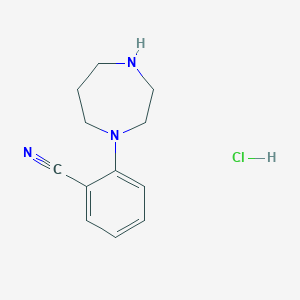

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
